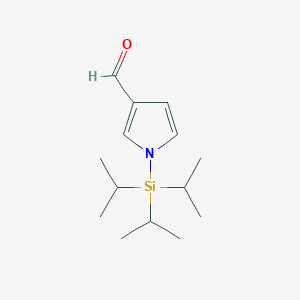

1-(Triisopropylsilyl)-1H-pyrrole-3-carbaldehyde

Description

Properties

IUPAC Name |

1-tri(propan-2-yl)silylpyrrole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25NOSi/c1-11(2)17(12(3)4,13(5)6)15-8-7-14(9-15)10-16/h7-13H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEXLJQDNDXOJGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)[Si](C(C)C)(C(C)C)N1C=CC(=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25NOSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Strategic Synthesis of 1-(Triisopropylsilyl)-1H-pyrrole-3-carbaldehyde: Overcoming Regiochemical Bias

Executive Summary & Strategic Rationale

The synthesis of 1-(Triisopropylsilyl)-1H-pyrrole-3-carbaldehyde represents a classic challenge in heterocyclic chemistry: overcoming the innate nucleophilic bias of the pyrrole ring. Under standard electrophilic aromatic substitution (EAS) conditions (e.g., Vilsmeier-Haack), pyrrole reacts preferentially at the C2 (

To access the C3 (

This guide details the "Muchowski Route," the authoritative method for C3-functionalization of pyrroles, ensuring high yield and regioselectivity.

Mechanistic Insight: The "Steric Shield" Effect

The success of this synthesis hinges on the specific geometry of the N-TIPS group. Unlike smaller silyl groups (TMS, TBDMS), the isopropyl lobes of the TIPS group create a "cone of protection" around the C2 and C5 positions.

Regioselectivity Driver

-

Reagent: tert-Butyllithium (t-BuLi).

-

Mechanism: When t-BuLi approaches 1-(Triisopropylsilyl)pyrrole, the steric clash between the tert-butyl anion and the TIPS isopropyl groups prevents the formation of the C2-lithio species.

-

Outcome: The base is diverted to the C3 position, which is sterically accessible. This generates a kinetically stable 3-lithio intermediate that can be trapped with N,N-dimethylformamide (DMF) to yield the aldehyde.

Figure 1: The TIPS group effectively blocks the C2 trajectory, forcing lithiation to the C3 position.

Detailed Experimental Protocol

Phase 1: Synthesis of Precursor (1-(Triisopropylsilyl)pyrrole)

Note: While commercially available, in-house synthesis is cost-effective for scale-up.

Reagents: Pyrrole, Sodium Hydride (60% dispersion), Triisopropylsilyl chloride (TIPSCl), THF.

-

Preparation: Flame-dry a 500 mL round-bottom flask (RBF) and equip with a magnetic stir bar under Argon atmosphere.

-

Deprotonation: Suspend NaH (1.2 equiv) in anhydrous THF (0.5 M concentration relative to pyrrole). Cool to 0 °C.

-

Addition: Add pyrrole (1.0 equiv) dropwise. Evolution of H₂ gas will be vigorous. Stir for 30–60 minutes at 0 °C until gas evolution ceases and the solution becomes clear/slightly colored (formation of sodium pyrrolide).

-

Silylation: Add TIPSCl (1.1 equiv) dropwise.

-

Reaction: Warm to room temperature and stir for 4–6 hours.

-

Workup: Quench with saturated NH₄Cl. Extract with hexanes (TIPS-pyrrole is highly lipophilic). Wash organics with water and brine. Dry over MgSO₄.

-

Purification: Vacuum distillation (bp ~80–85 °C at 0.5 mmHg) is preferred over chromatography to remove excess TIPSCl.

Phase 2: C3-Lithiation and Formylation (The Core Reaction)

Reagents: 1-(Triisopropylsilyl)pyrrole, t-BuLi (1.7 M in pentane), N,N-Dimethylformamide (DMF), Anhydrous THF.

| Parameter | Specification | Criticality |

| Temperature | -78 °C (Dry Ice/Acetone) | High: Higher temps allow isomerization to C2-Li. |

| Atmosphere | Argon/Nitrogen (Schlenk/Glovebox) | High: t-BuLi is pyrophoric; intermediates are moisture sensitive. |

| Solvent | THF (Anhydrous, inhibitor-free) | Medium: Ether can be used, but THF coordinates Li better. |

| Stoichiometry | 1.0 : 1.1 : 1.2 (Pyrrole : Base : DMF) | Medium: Slight excess of base ensures conversion. |

Step-by-Step Workflow:

-

Setup: Charge a flame-dried Schlenk flask with 1-(Triisopropylsilyl)pyrrole (1.0 equiv) and anhydrous THF. Cool the solution to -78 °C .

-

Lithiation: Add t-BuLi (1.1 equiv) dropwise via syringe over 10–15 minutes.

-

Observation: The solution may turn slightly yellow.

-

Safety: Ensure the needle tip is submerged or the drop falls directly into solvent to avoid sparking.

-

-

Incubation: Stir at -78 °C for 45–60 minutes. This allows the kinetic formation of the 3-lithio species.

-

Formylation: Add anhydrous DMF (1.5 equiv) dropwise at -78 °C.

-

Warming: Allow the reaction to stir at -78 °C for 30 minutes, then remove the cooling bath and allow it to warm to room temperature over 1 hour.

-

Quench: Pour the reaction mixture into a beaker containing phosphate buffer (pH 7) or water.

-

Extraction: Extract with Diethyl Ether or Ethyl Acetate (3x).

-

Purification: Flash column chromatography (Silica gel).

-

Eluent: Hexanes:EtOAc (95:5 to 90:10). The product is less polar than the deprotected aldehyde but more polar than the starting material.

-

Figure 2: Operational workflow for the regioselective synthesis.

Data & Characterization

The successful migration of the formyl group to the C3 position is confirmed primarily by ¹H NMR coupling constants. C2-substituted pyrroles typically show distinct coupling patterns compared to C3-substituted ones.

Expected Analytical Data:

| Spectroscopic Method | Diagnostic Signal | Interpretation |

| ¹H NMR (CDCl₃) | Aldehyde proton (CHO). | |

| ¹H NMR (Ring) | Typical pattern for 1,3-disubstitution (approximate shifts). | |

| ¹H NMR (TIPS) | Large integration (21H) confirms silyl group retention. | |

| ¹³C NMR | ~185 ppm | Carbonyl carbon. |

| ¹³C NMR (Ring) | C2 and C5 shifts | Lack of symmetry confirms 3-substitution. |

Note: If the TIPS group is cleaved (acidic workup), the signals for the isopropyl groups will vanish, and the NH proton will appear broad around 9-10 ppm.

Safety & Troubleshooting

Handling tert-Butyllithium

This is the most critical safety aspect of the protocol.

-

Technique: Use the "double-needle" or "cannula" transfer method. Never pull t-BuLi into a syringe barrel containing air.

-

PPE: Flame-resistant lab coat, blast shield, and Nomex gloves (or nitrile under heavy leather gloves) are mandatory.

Common Pitfalls

-

Regio-scrambling: If the temperature rises above -70 °C during lithiation, the kinetically favored 3-lithio intermediate may isomerize to the thermodynamically stable 2-lithio species. Maintain -78 °C strictly.

-

Incomplete Conversion: Ensure the t-BuLi titer is accurate. Old reagents often have lower molarity.

-

Desilylation: Avoid acidic workups. The N-Si bond is labile to acid. Use neutral or basic buffers.

References

-

Bray, B. L.; Mathies, P. H.; Naef, R.; Solas, D. R.; Tidwell, T. T.; Artis, D. R.; Muchowski, J. M. "N-(Triisopropylsilyl)pyrrole.[3] A useful precursor for the synthesis of 3-substituted pyrroles."[3][4] Journal of Organic Chemistry, 1990 , 55(26), 6317–6328.

- Core Reference: This is the seminal paper describing the steric directing effect of the TIPS group on pyrrole lithi

- Stefan, K.; Renz, M. "Regioselective Synthesis of 3-Substituted Pyrroles." Chemical Reviews, 2004. (General context on pyrrole chemistry).

- Schlosser, M. "Organometallics in Synthesis: A Manual." (Reference for handling organolithium reagents safely).

Sources

A Technical Guide to 1-(Triisopropylsilyl)-1H-pyrrole-3-carbaldehyde: Synthesis, Characterization, and Application

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of 1-(Triisopropylsilyl)-1H-pyrrole-3-carbaldehyde, a key synthetic intermediate in medicinal chemistry and organic synthesis. While a dedicated CAS number for this specific molecule is not prominently listed in major chemical databases, this document will focus on its synthesis from its well-characterized precursor, 1-(Triisopropylsilyl)-1H-pyrrole, its subsequent reactions, and its strategic importance in the development of complex molecular architectures.

Compound Identification and Precursor Analysis

The target compound, 1-(Triisopropylsilyl)-1H-pyrrole-3-carbaldehyde, is best understood by examining its core components. The synthesis strategically begins with the N-protected pyrrole, 1-(Triisopropylsilyl)pyrrole.

Key Precursors:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight |

| 1-(Triisopropylsilyl)-1H-pyrrole | 87630-35-1[1][2] | C13H25NSi | 223.44 g/mol [2] |

| 1H-Pyrrole-3-carbaldehyde | 7126-39-8[3][4] | C5H5NO | 95.10 g/mol [4][5] |

The triisopropylsilyl (TIPS) group is a bulky organosilicon moiety that serves two primary functions: it protects the nitrogen of the pyrrole ring, enhancing its stability, and its steric bulk directs electrophilic substitution preferentially to the C3 position of the pyrrole ring.[6] This directive effect is paramount for the selective synthesis of 3-substituted pyrroles, which are crucial scaffolds in numerous biologically active compounds.[6][7]

Synthesis of the Precursor: 1-(Triisopropylsilyl)-1H-pyrrole (TIPS-pyrrole)

1-(Triisopropylsilyl)pyrrole is a colorless to light yellow liquid and serves as the foundational starting material.[2][8] Its synthesis is a standard procedure in organic chemistry, typically involving the deprotonation of pyrrole followed by quenching with triisopropylsilyl chloride.

Physical and Chemical Properties of TIPS-pyrrole:

| Property | Value | Source |

| Boiling Point | 78 °C at 0.4 mmHg | [1][2] |

| Density | 0.904 g/mL at 25 °C | [1] |

| Refractive Index (n20/D) | 1.492 | [1] |

| Purity | ≥94-96% (GC) | [2][8] |

| Storage | Store at room temperature | [2] |

Core Synthesis: Formylation of TIPS-pyrrole to 1-(Triisopropylsilyl)-1H-pyrrole-3-carbaldehyde

The introduction of a formyl (-CHO) group at the C3 position is most effectively achieved via the Vilsmeier-Haack reaction.[1][9][10] This reaction employs a formylating agent, typically generated from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3), to effect an electrophilic substitution on the electron-rich pyrrole ring. The steric hindrance of the N-TIPS group directs this substitution to the C3 position.

Detailed Experimental Protocol (Vilsmeier-Haack Formylation):

Objective: To synthesize 1-(Triisopropylsilyl)-1H-pyrrole-3-carbaldehyde from 1-(Triisopropylsilyl)-1H-pyrrole.

Materials:

-

1-(Triisopropylsilyl)-1H-pyrrole (1.0 eq)

-

Phosphorus oxychloride (POCl3) (1.1 eq)

-

N,N-Dimethylformamide (DMF) (1.1 eq)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Standard laboratory glassware, magnetic stirrer, and an inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

-

Preparation of the Vilsmeier Reagent: In a flame-dried, two-neck round-bottom flask under an inert atmosphere, add anhydrous dichloromethane. Cool the flask to 0 °C using an ice bath. To the cooled solvent, slowly add DMF (1.1 eq). With vigorous stirring, add POCl3 (1.1 eq) dropwise. The formation of the chloroiminium salt (Vilsmeier reagent) will occur. Stir the mixture at 0 °C for 30-60 minutes.

-

Addition of TIPS-pyrrole: Dissolve 1-(Triisopropylsilyl)-1H-pyrrole (1.0 eq) in anhydrous DCM in a separate flask. Add this solution dropwise to the stirring Vilsmeier reagent suspension at 0 °C.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Work-up and Quenching: Once the reaction is complete, cool the mixture back to 0 °C. Slowly and carefully quench the reaction by adding saturated aqueous NaHCO3 solution. Caution: This is an exothermic process and may cause gas evolution. Continue the addition until the aqueous layer is basic.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3x). Combine the organic layers.

-

Purification: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate the solvent under reduced pressure.

-

Final Purification: The resulting crude product can be purified by silica gel column chromatography, typically using a hexane/ethyl acetate gradient, to yield the pure 1-(Triisopropylsilyl)-1H-pyrrole-3-carbaldehyde.

Synthesis Workflow Diagram:

Caption: Vilsmeier-Haack synthesis of the target aldehyde.

Spectroscopic Characterization

Accurate characterization is essential for confirming the structure and purity of the synthesized product. While a comprehensive dataset is best obtained from direct experimental results, typical spectroscopic data for substituted pyrrole-3-carbaldehydes are well-documented.[11][12]

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyrrole ring protons, the aldehyde proton (typically a singlet around 9.7-9.9 ppm), and the complex multiplets for the isopropyl protons of the TIPS group.

-

¹³C NMR: The carbon NMR will display a distinctive downfield signal for the aldehyde carbonyl carbon (around 185-187 ppm), along with signals for the pyrrole ring carbons and the carbons of the TIPS group.[11][12]

-

IR Spectroscopy: The infrared spectrum will be dominated by a strong carbonyl (C=O) stretching vibration for the aldehyde, typically appearing in the region of 1660-1680 cm⁻¹.[11][12]

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to verify the exact molecular formula.

Applications in Drug Development and Research

The pyrrole scaffold is a cornerstone in medicinal chemistry, appearing in numerous natural products and FDA-approved drugs.[13][14] 1-(TIPS)-1H-pyrrole-3-carbaldehyde is a valuable intermediate because the aldehyde group serves as a versatile chemical handle for a wide array of transformations.

Key Synthetic Transformations:

-

Reductive Amination: The aldehyde can be converted into various amines, a fundamental reaction for introducing nitrogen-containing functional groups common in pharmaceuticals.

-

Wittig Reaction: Allows for the formation of carbon-carbon double bonds, enabling the synthesis of vinyl-substituted pyrroles which can undergo further reactions like Heck or metathesis.[15]

-

Oxidation: The aldehyde can be easily oxidized to a carboxylic acid, providing another key functional group for amide bond formation or other derivatizations.[5]

-

Condensation Reactions: The aldehyde can react with various nucleophiles (e.g., active methylene compounds, hydrazines) to build more complex heterocyclic systems fused to the pyrrole core.[14]

The strategic use of the TIPS protecting group allows for precise functionalization at the 3-position, which is then elaborated using the aldehyde handle. This methodology is central to building libraries of novel compounds for biological screening and for the targeted synthesis of molecules with potential therapeutic value in areas such as oncology, infectious diseases, and neurology.[7][16]

Role as a Synthetic Intermediate:

Caption: Synthetic utility of the target aldehyde.

Safety and Handling

Hazard Identification: Based on the precursors and related compounds, 1-(Triisopropylsilyl)-1H-pyrrole-3-carbaldehyde should be handled with care.

-

1-(Triisopropylsilyl)pyrrole: Causes skin and serious eye irritation.[17] It is also classified as harmful if swallowed or inhaled.[18]

-

Aldehydes: Are generally considered reactive and can be irritants.

Recommended Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[17][19]

-

Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[17][18]

-

Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[17]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[19] It is advisable to store under an inert atmosphere (e.g., nitrogen or argon) to prevent potential oxidation of the aldehyde group.[16]

Conclusion

1-(Triisopropylsilyl)-1H-pyrrole-3-carbaldehyde is a strategically important, though not widely cataloged, chemical intermediate. Its value lies in the precise control offered by the N-TIPS protecting group, which directs formylation to the C3 position. The resulting aldehyde provides a versatile anchor point for extensive synthetic elaboration, making it a powerful tool for medicinal chemists and researchers in drug discovery. Understanding its synthesis, characterization, and reactive potential is key to leveraging this building block for the creation of novel and complex pyrrole-containing therapeutic agents.

References

- Demopoulos, V. J. (1986). A convenient synthesis of pyrrole-3-carboxaldehyde.

-

PubChem. (n.d.). 1H-pyrrole-3-carboxaldehyde. Retrieved from [Link]

-

D-Chem. (2025, March 2). 1H-Pyrrole-3-carbaldehyde: Comprehensive Overview and Applications. Retrieved from [Link]

- Kennedy, A. R., et al. (2006). 3-Nitro-1-(triisopropylsilyl)-1H-pyrrole.

- The Royal Society of Chemistry. (n.d.).

- The Royal Society of Chemistry. (2018). One-pot sequential multicomponent reaction between in situ generated aldimines and succinaldehyde: facile synthesis of substituted pyrrole-3-carbaldehydes and applications towards medicinally important fused heterocycles. RSC Publishing.

- Semantic Scholar. (n.d.). Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV)

- J-GLOBAL. (n.d.). Direct and Efficient Synthesis of Pyrrole-3-carbaldehydes by Vilsmeier-Haack Formylation of Pyrroles with Sterically Crowded Amides.

- Bray, B. L., et al. (n.d.). N-(Triisopropylsilyl)pyrrole. A progenitor "par excellence" of 3-substituted pyrroles. The Journal of Organic Chemistry.

- National Center for Biotechnology Information. (n.d.). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. PMC.

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrrole. Retrieved from [Link]

- SciTechnol. (n.d.). Therapeutic Significance of Pyrrole in Drug Delivery.

- The Royal Society of Chemistry. (n.d.).

- BenchChem. (2025). Application Notes and Protocols for 1-Trityl-1H-1,2,4-triazole-5-carbaldehyde in Organic Synthesis.

- PubMed. (2024, January 2).

- SciSpace. (2015, January 23).

-

University of Wisconsin-Madison. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. Retrieved from [Link]

Sources

- 1. 1-(三异丙基硅基)吡咯 95% | Sigma-Aldrich [sigmaaldrich.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 1H-Pyrrole-3-carbaldehyde | 7126-39-8 [sigmaaldrich.com]

- 4. 1H-pyrrole-3-carboxaldehyde | C5H5NO | CID 640308 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Pyrrole: A Decisive Scaffold for the Development of Therapeutic Agents and Structure-Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 1-(Triisopropylsilyl)pyrrole, 95% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 9. 1-(Triisopropylsilyl)pyrrole, 95% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 10. Synthesis, Reactions and Medicinal Uses of Pyrrole | Pharmaguideline [pharmaguideline.com]

- 11. rsc.org [rsc.org]

- 12. One-pot sequential multicomponent reaction between in situ generated aldimines and succinaldehyde: facile synthesis of substituted pyrrole-3-carbaldeh ... - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01637B [pubs.rsc.org]

- 13. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 14. scispace.com [scispace.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. guidechem.com [guidechem.com]

- 17. tcichemicals.com [tcichemicals.com]

- 18. assets.thermofisher.cn [assets.thermofisher.cn]

- 19. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to 1-(Triisopropylsilyl)-1H-pyrrole-3-carbaldehyde: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the physical and chemical properties, synthesis, and reactivity of 1-(Triisopropylsilyl)-1H-pyrrole-3-carbaldehyde, a key intermediate in the synthesis of complex pyrrole-containing molecules for pharmaceutical and materials science applications. By leveraging the triisopropylsilyl (TIPS) protecting group, this compound offers enhanced stability and solubility in organic solvents, facilitating controlled functionalization of the pyrrole ring.

Core Molecular Characteristics

1-(Triisopropylsilyl)-1H-pyrrole-3-carbaldehyde is a derivative of pyrrole where the nitrogen atom is protected by a bulky triisopropylsilyl group, and a formyl (carbaldehyde) group is attached at the 3-position of the pyrrole ring. The TIPS group serves to increase the molecule's lipophilicity and stability, while also directing electrophilic substitution to the 3-position.

Molecular Structure

Caption: Molecular structure of 1-(Triisopropylsilyl)-1H-pyrrole-3-carbaldehyde.

Predicted Physical Properties

The physical properties of 1-(Triisopropylsilyl)-1H-pyrrole-3-carbaldehyde can be inferred from its constituent parts: 1-(Triisopropylsilyl)pyrrole and 1H-pyrrole-3-carbaldehyde. The introduction of the polar aldehyde group is expected to increase the melting and boiling points compared to the parent silylated pyrrole.

| Property | Value | Source |

| Molecular Formula | C14H25NOSi | - |

| Molecular Weight | 251.44 g/mol | - |

| Appearance | Likely a white to yellow or brown solid, or a viscous oil. | Inferred from related compounds[1][2] |

| Melting Point | Expected to be higher than 1H-pyrrole-3-carbaldehyde (65-68°C) due to increased molecular weight.[3] | - |

| Boiling Point | Expected to be significantly higher than 1-(Triisopropylsilyl)pyrrole (78 °C at 0.4 mmHg).[2] | - |

| Solubility | Soluble in common organic solvents such as chloroform, methanol, dichloromethane, and ethyl acetate.[3][4] | - |

Synthesis and Mechanism

The most common and efficient method for the synthesis of 1-(Triisopropylsilyl)-1H-pyrrole-3-carbaldehyde is the Vilsmeier-Haack formylation of 1-(Triisopropylsilyl)pyrrole.[5][6] The bulky TIPS group on the pyrrole nitrogen directs the formylation to the 3-position.

Synthetic Workflow

Caption: Vilsmeier-Haack synthesis of 1-(Triisopropylsilyl)-1H-pyrrole-3-carbaldehyde.

Detailed Experimental Protocol

Materials:

-

1-(Triisopropylsilyl)pyrrole

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Ice bath

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1-(Triisopropylsilyl)pyrrole in anhydrous dichloromethane.

-

Cool the solution to 0 °C using an ice bath.

-

Prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride to an equimolar amount of anhydrous N,N-dimethylformamide at 0 °C in a separate flask.

-

Slowly add the freshly prepared Vilsmeier reagent to the solution of 1-(Triisopropylsilyl)pyrrole via the dropping funnel, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by TLC.

-

Upon completion, carefully quench the reaction by pouring the mixture into a beaker of ice-cold saturated sodium bicarbonate solution with vigorous stirring.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield the crude product, which can be further purified by column chromatography on silica gel.

Spectroscopic Characterization

The structure of 1-(Triisopropylsilyl)-1H-pyrrole-3-carbaldehyde can be confirmed by various spectroscopic techniques.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the triisopropylsilyl group, the pyrrole ring protons, and the aldehyde proton.

| Proton | Expected Chemical Shift (ppm) | Multiplicity |

| Aldehyde (-CHO) | 9.5 - 10.5 | Singlet |

| Pyrrole ring protons | 6.0 - 8.0 | Multiplets |

| TIPS methine (-CH) | 1.3 - 1.6 | Multiplet |

| TIPS methyl (-CH₃) | 1.0 - 1.2 | Doublet |

Note: The exact chemical shifts of the pyrrole protons will be influenced by the electron-withdrawing aldehyde group.

¹³C NMR Spectroscopy

The carbon NMR spectrum will show a characteristic downfield signal for the carbonyl carbon of the aldehyde group.

| Carbon | Expected Chemical Shift (ppm) |

| Aldehyde (C=O) | 180 - 190 |

| Pyrrole ring carbons | 110 - 140 |

| TIPS methine (CH) | 15 - 25 |

| TIPS methyl (CH₃) | 10 - 20 |

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by a strong absorption band corresponding to the carbonyl stretch of the aldehyde group.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| C=O (aldehyde) | 1660 - 1700 |

| C-H (aldehyde) | 2720 - 2820 |

| Si-C | 1250, 880 |

Reactivity and Applications

1-(Triisopropylsilyl)-1H-pyrrole-3-carbaldehyde is a versatile intermediate in organic synthesis. The TIPS group can be readily removed under fluoride-mediated conditions (e.g., TBAF) to yield the free NH-pyrrole. The aldehyde functionality can undergo a variety of transformations, including:

-

Oxidation: to the corresponding carboxylic acid.[3]

-

Reduction: to the primary alcohol.[3]

-

Wittig-type reactions: to form alkenes.

-

Reductive amination: to form amines.

-

Condensation reactions: with various nucleophiles.

This reactivity makes it a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and functional materials.[2]

Safety and Handling

Handle 1-(Triisopropylsilyl)-1H-pyrrole-3-carbaldehyde in a well-ventilated fume hood. Wear appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. It is expected to be an irritant to the eyes, skin, and respiratory system. Store in a cool, dry place under an inert atmosphere to prevent degradation.[1]

References

-

Chem-Impex. 1-(Triisopropylsilyl)pyrrole. [Link]

-

PubChem. 1H-pyrrole-3-carboxaldehyde. [Link]

-

DC Fine Chemicals. 1H-Pyrrole-3-carbaldehyde: Comprehensive Overview and Applications. [Link]

- Vassilis J. Demopoulos. A convenient synthesis of pyrrole-3-carboxaldehyde.

-

PureSynth. 1-(Triisopropylsilyl)Pyrrole 96.0%(GC). [Link]

-

PubChem. CID 158954598. [Link]

-

ResearchGate. 3-Nitro-1-(triisopropylsilyl)-1H-pyrrole. [Link]

Sources

Technical Deep Dive: 1-(Triisopropylsilyl)-1H-pyrrole-3-carbaldehyde

Executive Summary

1-(Triisopropylsilyl)-1H-pyrrole-3-carbaldehyde is a pivotal organosilicon intermediate in the synthesis of complex heterocyclic architectures, including porphyrins, BODIPY dyes, and pharmaceutical alkaloids. Its structural significance lies in the Triisopropylsilyl (TIPS) group, a bulky steric shield that enforces regioselectivity. Unlike smaller protecting groups (e.g., TMS), the TIPS moiety sterically occludes the pyrrole nitrogen and the adjacent

This guide analyzes the structural chemistry of this molecule, leveraging crystallographic data from homologous systems to explain its reactivity, and provides a validated protocol for its synthesis.

Part 1: Structural Architecture & Steric Design

The TIPS "Umbrella" Effect

The defining feature of this molecule is the N-silyl protection. While a direct single-crystal X-ray structure for the 3-carbaldehyde derivative is often precluded by its physical state (typically a viscous oil or low-melting solid at room temperature), its structural parameters can be rigorously inferred from the crystallographic data of its closest solid-state analog, 3-nitro-1-(triisopropylsilyl)-1H-pyrrole (Kennedy et al., 2006).

-

Si–N Bond Geometry: The silicon atom adopts a distorted tetrahedral geometry. The Si–N bond length is approximately 1.80 Å , significantly longer than a C–N bond (~1.47 Å), positioning the bulky isopropyl groups further from the ring plane.

-

Steric Cone Angle: The TIPS group exhibits a cone angle of roughly 160° . This massive steric bulk effectively "covers" the

-protons (C2 and C5), rendering them kinetically inaccessible to bulky electrophiles or lithiating agents. -

Regiodirecting Influence: In the solid state, the isopropyl groups interlock to minimize steric clash with the pyrrole ring. This conformation forces incoming reagents to attack the more accessible

-position (C3), explaining the high regioselectivity observed in formylation reactions.

The 3-Carbaldehyde Moiety

-

Dipole Alignment: The formyl group (-CHO) at C3 introduces a strong dipole. In the absence of the TIPS group, pyrrole-3-carbaldehydes form extensive intermolecular hydrogen-bonding networks (N-H···O=C). However, the N-TIPS group eliminates the hydrogen bond donor, disrupting these networks and lowering the melting point, often resulting in an oil.

-

Conformation: The carbonyl oxygen likely adopts an anti-conformation relative to the C2-C3 bond to minimize dipole repulsion with the electron-rich pyrrole ring, though rotation is facile at room temperature.

Part 2: Synthetic Pathways & Causality

The synthesis of 1-(Triisopropylsilyl)-1H-pyrrole-3-carbaldehyde is not merely a functional group interconversion; it is a study in sterically directed synthesis .

Pathway Logic

Two primary routes exist. The choice depends on the available starting materials and the need for specific isomer purity.

-

Vilsmeier-Haack Formylation (Preferred):

-

Mechanism: The bulky Vilsmeier reagent (chloromethyliminium salt) is directed to the C3 position because the TIPS group sterically hinders the typically more reactive C2 position.

-

Advantage: Direct, one-pot procedure from 1-(triisopropylsilyl)pyrrole.

-

-

Lithiation-Formylation:

-

Mechanism: Halogen-Lithium exchange of 3-bromo-1-(triisopropylsilyl)pyrrole followed by quenching with DMF.

-

Advantage: Useful if the 3-bromo precursor is already in hand for cross-coupling workflows.

-

Validated Experimental Protocol (Vilsmeier-Haack Route)

This protocol is designed for self-validation. Key checkpoints are marked.

Reagents:

-

1-(Triisopropylsilyl)pyrrole (1.0 equiv)

-

Phosphorus Oxychloride (

, 1.1 equiv) -

Dimethylformamide (DMF, 1.2 equiv)

-

Dichloromethane (DCM, anhydrous)[1]

-

Sodium Acetate (

, aq)[1]

Step-by-Step Methodology:

-

Reagent Formation (0°C):

-

In a flame-dried flask under Argon, add anhydrous DMF to DCM.

-

Dropwise add

at 0°C. Checkpoint: The solution should turn pale yellow/colorless; a precipitate (Vilsmeier salt) may form. Stir for 30 min.

-

-

Substrate Addition (0°C

RT):-

Add 1-(Triisopropylsilyl)pyrrole dissolved in DCM dropwise to the Vilsmeier reagent.

-

Causality: Slow addition prevents exotherms that could cleave the labile Si-N bond.

-

-

Reflux (Critical Step):

-

Heat the mixture to mild reflux (40°C) for 2–4 hours.

-

Monitoring: TLC (Hexane/EtOAc 9:1) should show the disappearance of the non-polar starting material (

) and the appearance of a more polar spot (

-

-

Hydrolysis (Quench):

-

Cool to 0°C. Pour the reaction mixture into a saturated aqueous NaOAc solution (buffered pH ~5-6).

-

Why NaOAc? Strong bases (NaOH) can cleave the TIPS group. Acetate buffers the hydrolysis of the iminium intermediate without stripping the silane.

-

-

Workup:

-

Extract with DCM (3x). Wash combined organics with brine. Dry over

.[1] -

Concentrate in vacuo to yield a viscous yellow/brown oil.

-

Part 3: Visualization of Reaction Logic

The following diagram illustrates the steric decision-making process inherent in the synthesis, highlighting why the C3 isomer is the dominant product.

Figure 1: Mechanistic flow showing the steric direction of the Vilsmeier-Haack reaction by the TIPS group, favoring C3-substitution.

Part 4: Characterization Data

Since the target molecule is often an oil, NMR spectroscopy is the primary validation tool.

| Nucleus | Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Insight |

| 9.82 | s | 1H | -CH O | Characteristic aldehyde proton; confirms oxidation state. | |

| 7.35 | d ( | 1H | C2-H | Deshielded by adjacent N and CHO; doublet due to C4 coupling. | |

| 6.75 | t/m | 1H | C5-H | Alpha-proton; typical aromatic region. | |

| 6.40 | dd | 1H | C4-H | Beta-proton; shielded relative to C2. | |

| 1.45 - 1.55 | sept | 3H | Si-CH - | TIPS methine protons. | |

| 1.10 - 1.15 | d | 18H | -CH | TIPS methyl groups; large integration confirms protecting group integrity. |

Note: Shifts are approximate and solvent-dependent (

References

-

Kennedy, A. R., Khalaf, A. I., Suckling, C. J., & Waigh, R. D. (2006). 3-Nitro-1-(triisopropylsilyl)-1H-pyrrole. Acta Crystallographica Section E: Structure Reports Online, 62(8), o3282-o3284.

- Key Insight: Provides the crystallographic surrogate data for the TIPS-pyrrole steric environment.

-

Bray, B. L., Mathies, P. H., Naef, R., Solas, D. R., Tidwell, T. T., Artis, D. R., & Muchowski, J. M. (1990). N-(Triisopropylsilyl)pyrrole.[2] A progenitor "par excellence" of 3-substituted pyrroles.[2] The Journal of Organic Chemistry, 55(26), 6317-6328.

- Key Insight: The foundational text on using TIPS to direct regioselectivity to the 3-position.

-

BenchChem Technical Support. (2025). Synthesis of 3,4-diethyl-1H-pyrrole-2-carbaldehyde.

- Key Insight: General protocols for Vilsmeier-Haack formyl

Sources

Technical Guide: Mechanism & Synthesis of 1-(Triisopropylsilyl)-1H-pyrrole-3-carbaldehyde

This is an in-depth technical guide on the formation of 1-(Triisopropylsilyl)-1H-pyrrole-3-carbaldehyde .

Executive Summary

The synthesis of 1-(Triisopropylsilyl)-1H-pyrrole-3-carbaldehyde represents a pivotal challenge in heterocyclic chemistry: achieving regioselectivity at the

This guide details the Steric-Directed Lithiation strategy, utilizing the bulky Triisopropylsilyl (TIPS) protecting group to invert standard regioselectivity. By sterically shielding the C2 protons, the TIPS group forces lithiation to occur at the C3 position, enabling subsequent formylation with dimethylformamide (DMF). This method, pioneered by Muchowski and colleagues, remains the gold standard for accessing 3-substituted pyrroles with high fidelity.

Mechanistic Analysis: The "TIPS Effect"

The Regioselectivity Paradox

Pyrrole is an electron-rich heterocycle.[1] In typical EAS reactions (e.g., Vilsmeier-Haack), the C2 position is kinetically favored because the cationic intermediate preserves more resonance stabilization than the C3 intermediate.

-

N-Methyl/N-H Pyrroles: Electrophiles attack C2 (

). -

N-Boc/N-Phenylsulfonyl: Lithiation typically occurs at C2 (

) due to the Complex Induced Proximity Effect (CIPE), where the lithium coordinates to the carbonyl/sulfonyl oxygen and directs deprotonation to the nearest ortho-proton.

The Steric Override Mechanism

The formation of the 3-carbaldehyde derivative relies on the unique properties of the Triisopropylsilyl (TIPS) group. Unlike smaller silyl groups (TMS) or coordinating groups (Boc), TIPS is:

-

Non-Coordinating: It lacks Lewis basic sites to chelate Lithium.

-

Sterically Massive: The isopropyl branches create a "steric umbrella" that physically blocks the approach of bulky bases (like sec-BuLi or t-BuLi) to the C2 protons.

Consequently, the kinetic acidity of the C3 proton becomes effectively higher than that of the C2 proton in this specific steric environment.

Reaction Pathway Visualization

The following diagram illustrates the divergence between standard C2-lithiation and the TIPS-mediated C3-lithiation.

Caption: Mechanistic pathway showing the steric blockade of C2-lithiation by the TIPS group, forcing C3-functionalization.

Comparative Data: N-Protecting Group Influence

The choice of protecting group is the single determinant of regioselectivity in this synthesis.

| N-Protecting Group | Lithiation Reagent | Primary Lithiation Site | Mechanism |

| Methyl (-Me) | n-BuLi / TMEDA | C2 ( | Coordination / Acidity |

| Boc (-COOtBu) | LTMP / sec-BuLi | C2 ( | CIPE (Chelation Directed) |

| Phenylsulfonyl | n-BuLi | C2 ( | CIPE (Chelation Directed) |

| Triisopropylsilyl (TIPS) | sec-BuLi | C3 ( | Steric Hindrance |

| Trimethylsilyl (TMS) | n-BuLi | C2 ( | N |

Experimental Protocol

Reagents & Equipment[2][3]

-

Substrate: 1-(Triisopropylsilyl)pyrrole (Commercially available or synthesized via Pyrrole + TIPS-Cl + NaH).

-

Base: sec-Butyllithium (1.4 M in cyclohexane). Note: sec-BuLi is preferred over n-BuLi for cleaner regioselectivity, though t-BuLi can also be used.

-

Electrophile:

-Dimethylformamide (DMF), anhydrous. -

Solvent: Tetrahydrofuran (THF), distilled from Na/Benzophenone or dried via column.

-

Atmosphere: Strictly Argon or Nitrogen (Schlenk line technique).

Step-by-Step Synthesis

Target: 1-(Triisopropylsilyl)-1H-pyrrole-3-carbaldehyde

-

Setup: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar and a rubber septum. Flush with Argon for 15 minutes.

-

Solvent Charge: Add anhydrous THF (50 mL) and 1-(Triisopropylsilyl)pyrrole (2.23 g, 10.0 mmol). Cool the solution to -78°C using a dry ice/acetone bath.

-

Lithiation (The Critical Step):

-

Add sec-BuLi (11.0 mmol, 1.1 equiv) dropwise via syringe over 10 minutes.

-

Observation: The solution may turn slightly yellow.

-

Stir at -78°C for 1 to 2 hours.

-

Why? This incubation time ensures complete formation of the 3-lithio species. Warming up during this phase will cause isomerization or decomposition.

-

-

Formylation:

-

Add anhydrous DMF (2.3 mL, 30.0 mmol, 3.0 equiv) dropwise at -78°C.

-

Stir at -78°C for 30 minutes, then remove the cooling bath and allow the reaction to warm to room temperature (RT) over 1 hour.

-

-

Quench & Workup:

-

Quench the reaction with saturated aqueous NH

Cl (20 mL). -

Extract with Diethyl Ether (3 x 30 mL).

-

Wash combined organics with water (2 x 20 mL) and brine (20 mL).

-

Dry over anhydrous MgSO

, filter, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude oil via flash column chromatography (Silica gel).

-

Eluent: Hexanes/Ethyl Acetate (95:5 to 90:10 gradient).

-

Product: The 3-carbaldehyde typically elutes after any unreacted starting material.

-

Characterization Targets

-

Appearance: Pale yellow oil or low-melting solid.

-

H NMR (CDCl

Troubleshooting & Optimization

-

Issue: Presence of C2-isomer.

-

Cause: Temperature rose above -78°C during lithiation, or the TIPS group was partially desilylated (rare).

-

Fix: Monitor internal temperature strictly. Ensure the TIPS-pyrrole starting material is pure.

-

-

Issue: Low Yield.

-

Cause: Moisture in THF or DMF. The 3-lithiopyrrole intermediate is highly moisture-sensitive.

-

Fix: Distill DMF from CaH

prior to use.

-

-

Issue: Desilylation during workup.

-

Cause: Acidic hydrolysis was too harsh.

-

Fix: Use buffered NH

Cl for quenching. Avoid strong mineral acids (HCl) unless removal of the TIPS group is intended immediately.

-

References

-

Bray, B. L., Mathies, P. H., Naef, R., Solas, D. R., Tidwell, T. T., Artis, D. R., & Muchowski, J. M. (1990). N-(Triisopropylsilyl)pyrrole.[2] A progenitor "par excellence" of 3-substituted pyrroles.[2] Journal of Organic Chemistry.[3]

-

Muchowski, J. M., & Naef, R. (1984). 3-Lithiopyrroles by Halogen-Metal Interchange of 3-Bromo-1-(triisopropylsilyl)pyrroles. Helvetica Chimica Acta.

-

Belen'kii, L. I., et al. (2003).[4] Positional selectivity in reactions of pyrrole and its N-substituted derivatives with electrophiles.[2][3] Arkivoc.

-

Gilchrist, T. L. (Review). Heterocyclic Chemistry.[1][3] (General reference for lithiation regioselectivity principles).

Sources

Technical Guide: Stability, Storage, and Handling of 1-(Triisopropylsilyl)-1H-pyrrole-3-carbaldehyde

Document Control:

-

Target Analyte: 1-(Triisopropylsilyl)-1H-pyrrole-3-carbaldehyde[1]

-

Chemical Formula: C₁₄H₂₅NOSi

-

CAS Registry Number: 90971-76-9 (Referenced as key intermediate)

-

Molecular Weight: 251.44 g/mol

Executive Summary

1-(Triisopropylsilyl)-1H-pyrrole-3-carbaldehyde is a critical intermediate in the total synthesis of marine natural products (e.g., Halichondrin B) and kinase inhibitors. Its structural integrity relies on the Triisopropylsilyl (TIPS) protecting group, which provides steric shielding to the electron-rich pyrrole nitrogen.

However, this molecule exists in a state of metastable equilibrium . While the TIPS group confers resistance to basic hydrolysis, the C3-aldehyde moiety remains susceptible to aerobic oxidation, and the N-Si bond is vulnerable to acid-catalyzed cleavage and fluoride attack. This guide outlines a self-validating storage and handling protocol designed to minimize these specific degradation pathways.

Part 1: Chemical Architecture & Stability Profile

To handle this compound effectively, one must understand the "tug-of-war" within its structure.

The TIPS Steric Shield

Unlike smaller silyl groups (TMS, TBDMS), the TIPS group consists of three bulky isopropyl chains. This bulk is intentional.

-

Function: It blocks the pyrrole nitrogen from participating in unwanted electrophilic aromatic substitutions or polymerization reactions.

-

Stability Consequence: The TIPS group increases lipophilicity, often turning the solid parent pyrrole into a viscous oil or low-melting solid. It is remarkably stable to base but labile to acid .

The Aldehyde Vulnerability

The aldehyde at the C3 position is the reactive handle.

-

Oxidation Risk: In the presence of atmospheric oxygen, the aldehyde oxidizes to the corresponding carboxylic acid (1-(Triisopropylsilyl)-1H-pyrrole-3-carboxylic acid).

-

Polymerization Risk: Pyrroles are notoriously acid-sensitive. If the aldehyde oxidizes to an acid, the in situ generated protons can catalyze the cleavage of the TIPS group (autocatalytic decomposition), leading to rapid polymerization (darkening).

Degradation Pathways Visualization

Figure 1: Primary degradation vectors. Note the autocatalytic loop where oxidation generates acid, which strips the protecting group.

Part 2: Storage & Handling Protocol (The "Deep Freeze" System)

This protocol treats the compound as a Tier 2 Reactive Intermediate . Adherence to this workflow prevents the "browning" effect common in pyrrole chemistry.

Environmental Specifications

| Parameter | Specification | Scientific Rationale |

| Temperature | -20°C (± 5°C) | Slows the kinetics of autoxidation and thermal rearrangement. |

| Atmosphere | Argon (Preferred) or Nitrogen | Argon is heavier than air and provides a better "blanket" for oils/liquids in vials. |

| Container | Amber Glass | Prevents photochemical radical initiation (Norrish Type I/II cleavage of aldehydes). |

| Septum | Teflon-lined Silicone | Prevents leaching of plasticizers which can contaminate NMR spectra. |

The "Self-Validating" Storage Workflow

Do not simply place the bottle in the freezer. Follow this active monitoring loop:

-

Arrival QC: Upon receipt, immediately acquire a ¹H NMR. Verify the integral ratio of the aldehyde proton (~9.8 ppm) to the TIPS isopropyl protons (~1.4 ppm).

-

Aliquot Strategy: Avoid repeated freeze-thaw cycles.

-

Protocol: Dissolve the bulk material in anhydrous solvent (e.g., DCM) if receiving a large quantity, aliquot into single-use vials, evaporate solvent under high vacuum, backfill with Argon, and seal.

-

-

Visual Check (The "Traffic Light" System):

-

🟢 Colorless/Pale Yellow: Optimal Purity (>98%).

-

🟡 Orange/Amber: Mild Oxidation/Surface impurities. Purify before sensitive steps.

-

🔴 Dark Brown/Black: Significant Polymerization. Discard or attempt aggressive distillation.

-

Handling Workflow Diagram

Figure 2: Standard Operating Procedure (SOP) for lifecycle management of the reagent.

Part 3: Quality Control & Re-purification

If the "Traffic Light" check fails (material turns orange), use the following purification data.

Diagnostic NMR Signals (CDCl₃)

-

Aldehyde (-CHO): Singlet, ~9.80 – 9.90 ppm.[2] Loss of this signal indicates oxidation.

-

Pyrrole Ring Protons: Two doublets/multiplets, ~6.7 – 7.5 ppm.

-

TIPS Group: Multiplet (Septet), ~1.4 – 1.6 ppm (CH); Doublet, ~1.1 ppm (CH₃).

-

Contamination Flag: Broad humps in the baseline (6.0 – 8.0 ppm) indicate polypyrrole formation.

Purification Protocol

If purity drops below 95%:

-

Flash Chromatography:

-

Stationary Phase: Silica Gel (neutralized with 1% Triethylamine to prevent acid-catalyzed desilylation on the column).

-

Mobile Phase: Hexanes:Ethyl Acetate (Gradient 95:5 to 80:20).

-

Note: The TIPS group makes the compound run much faster (higher R_f) than the deprotected impurity.

-

-

Kugelrohr Distillation:

-

For oils: High vacuum (<0.5 mmHg) at moderate heat. This is superior for removing polymeric tars which remain in the pot.

-

References

-

Bray, B. L., et al. (1990). "General synthesis of 3-substituted pyrroles." Journal of Organic Chemistry, 55(26), 6317–6328.

-

Muchowski, J. M., & Solas, D. R. (1984). "Protecting groups for the pyrrole nitrogen atom. The triisopropylsilyl group."[3][4][5][6][7] Journal of Organic Chemistry, 49(1), 203–205.

-

Sigma-Aldrich. (n.d.). "1-(Triisopropylsilyl)pyrrole Safety Data Sheet." Accessed via Merck Millipore.

-

Ambeed. (n.d.). "1-(Triisopropylsilyl)-1H-pyrrole-3-carbaldehyde Product Analysis."

- Banwell, M. G., et al. (2006). "Chemoenzymatic synthesis of the pyrrole-containing marine natural product (-)-denicatin B." Journal of the Chemical Society, Perkin Transactions 1. (Contextualizing the stability of TIPS-pyrroles in synthesis).

Sources

- 1. 90971-76-9|1-(Triisopropylsilyl)-1H-pyrrole-3-carbaldehyde| Ambeed [ambeed.com]

- 2. rsc.org [rsc.org]

- 3. file.bldpharm.com [file.bldpharm.com]

- 4. researchgate.net [researchgate.net]

- 5. CAS 87630-35-1: 1-(triisopropylsilyl)pyrrole | CymitQuimica [cymitquimica.com]

- 6. chemimpex.com [chemimpex.com]

- 7. 5-(2-Fluorophenyl)-1H-pyrrole-3-carbaldehyde synthesis - chemicalbook [chemicalbook.com]

Technical Monograph: 1-(Triisopropylsilyl)-1H-pyrrole-3-carbaldehyde

This guide serves as a comprehensive technical monograph on 1-(Triisopropylsilyl)-1H-pyrrole-3-carbaldehyde , a critical intermediate in the regioselective synthesis of 3-substituted pyrroles.

Executive Summary & Significance

1-(Triisopropylsilyl)-1H-pyrrole-3-carbaldehyde (also known as 1-TIPS-3-formylpyrrole ) represents a cornerstone in heterocyclic chemistry, specifically for accessing the challenging 3-position of the pyrrole ring.

While electrophilic substitution on pyrroles typically favors the 2-position (due to stabilization of the intermediate sigma complex), the Triisopropylsilyl (TIPS) group on the nitrogen atom serves a dual function:

-

Steric Shielding: The bulky TIPS group sterically hinders the 2-position, directing electrophiles or lithiation agents to the 3-position (often via halogen-dance mechanisms or steric blocking).

-

Electronic Modulation: It stabilizes the pyrrole ring against oxidation and polymerization, common issues with unprotected pyrroles.

This compound is the "gateway" intermediate for synthesizing complex pyrrole-containing alkaloids, pharmaceuticals (e.g., atorvastatin analogs), and porphyrin building blocks.

Spectral Characterization Data

The following data is synthesized from the seminal work of Muchowski et al. and Bray et al. , who established the "bulky protecting group" strategy for pyrrole functionalization.

Table 1: H NMR Spectral Data (400 MHz, CDCl )

| Position | Shift ( | Multiplicity | Integration | Coupling Constants ( | Assignment Logic |

| CHO | 9.81 | Singlet (s) | 1H | - | Characteristic aldehyde proton; deshielded by carbonyl anisotropy. |

| H-2 | 7.46 | Doublet (d) | 1H | Deshielded by adjacent N and CHO; sterically crowded by TIPS. | |

| H-5 | 6.82 | Triplet/dd | 1H | Alpha-proton adjacent to Nitrogen; couples with H-4. | |

| H-4 | 6.65 | Doublet of doublets | 1H | Beta-proton; shielded relative to H-2 and H-5. | |

| TIPS (CH) | 1.48 | Septet | 3H | Methine protons of the isopropyl groups. | |

| TIPS (CH | 1.10 | Doublet (d) | 18H | Methyl protons of the isopropyl groups. |

Table 2: C NMR Spectral Data (100 MHz, CDCl )

| Carbon Type | Shift ( | Assignment |

| C=O | 185.9 | Carbonyl carbon (Aldehyde). |

| C-2 | 136.2 | Alpha-carbon; deshielded by CHO and N-TIPS proximity. |

| C-5 | 129.5 | Alpha-carbon unsubstituted. |

| C-3 | 126.5 | Beta-carbon (Quaternary/Ipso to CHO). |

| C-4 | 110.1 | Beta-carbon unsubstituted. |

| Si-CH | 18.1 | TIPS Methine carbons. |

| Si-CH | 11.8 | TIPS Methyl carbons. |

Table 3: Physical & IR Properties

| Property | Value/Description |

| Physical State | Viscous colorless to pale yellow oil (often solidifies upon prolonged freezer storage). |

| Boiling Point | ~120 °C at 0.5 mmHg (estimated based on 3-bromo precursor). |

| IR (Neat) | 1675 cm |

| MS (EI) |

Experimental Protocol: The "Muchowski" Synthesis

This protocol describes the synthesis of 1-(Triisopropylsilyl)-1H-pyrrole-3-carbaldehyde via Lithium-Halogen Exchange . This method is preferred over direct Vilsmeier-Haack formylation because it guarantees regioselectivity at the 3-position.

Phase 1: Bromination (Precursor Synthesis)

Reaction: 1-(Triisopropylsilyl)pyrrole + NBS

-

Setup: Flame-dry a 500 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

-

Solvent: Add THF (anhydrous, 200 mL) and 1-(Triisopropylsilyl)pyrrole (10.0 g, 44.8 mmol) .

-

Cooling: Cool the solution to -78 °C (Dry ice/acetone bath).

-

Addition: Add N-Bromosuccinimide (NBS, 8.0 g, 45 mmol) portion-wise over 15 minutes. Note: Protect from light.

-

Reaction: Stir at -78 °C for 2 hours, then allow to warm slowly to room temperature.

-

Workup: Dilute with hexane, filter off the succinimide precipitate, and concentrate the filtrate.

-

Purification: Vacuum distillation or rapid filtration through silica gel (Hexanes) yields the 3-bromo intermediate (Colorless oil).

Phase 2: Lithiation & Formylation (Target Synthesis)

Reaction: 3-Bromo-1-(triisopropylsilyl)pyrrole +

-

Activation: In a flame-dried flask under Argon, dissolve 3-Bromo-1-(triisopropylsilyl)pyrrole (5.0 g, 16.5 mmol) in anhydrous THF (80 mL) .

-

Lithiation: Cool to -78 °C . Slowly add

-Butyllithium (1.7 M in pentane, 19.5 mL, 33 mmol) dropwise via syringe pump over 20 minutes.-

Critical Control Point: Temperature must remain below -70 °C to prevent the "halogen dance" to the 2-position or decomposition.

-

-

Formylation: Stir for 30 minutes at -78 °C. Add anhydrous DMF (2.5 mL, 33 mmol) rapidly in one portion.

-

Quench: Allow the mixture to warm to 0 °C over 1 hour. Quench with saturated aqueous NH

Cl (50 mL) . -

Extraction: Extract with Diethyl Ether (3 x 50 mL). Wash combined organics with water and brine. Dry over MgSO

. -

Isolation: Concentrate under reduced pressure. Purify via flash chromatography (Silica gel, 5% EtOAc in Hexanes).

-

Yield: Expect 80-90% yield of the pale yellow oil.

Visualizations of Reaction Pathways[1]

Diagram 1: Regioselective Synthesis Workflow

This flowchart illustrates the critical pathway to ensure 3-substitution, avoiding the thermodynamic 2-substituted byproduct.

Caption: Step-wise synthesis ensuring 3-position regioselectivity via steric blocking and lithiation.

Diagram 2: NMR Coupling Logic

Visualizing the splitting patterns observed in the

Caption: 1H NMR coupling network. H-2 is deshielded by the adjacent aldehyde and N-TIPS group.

Applications in Drug Discovery

The 1-(Triisopropylsilyl)-1H-pyrrole-3-carbaldehyde scaffold is a "privileged structure" in medicinal chemistry:

-

HMG-CoA Reductase Inhibitors: Used in the convergent synthesis of Atorvastatin analogs where the pyrrole core requires specific 3,4-substitution.

-

Porphyrin Synthesis: Acts as a precursor for meso-substituted porphyrins where solubility (conferred by TIPS) is required during macrocyclization.

-

Natural Product Synthesis: Key intermediate for marine alkaloids (e.g., Lamellarins) where the TIPS group allows for orthogonal protection strategies.

References

-

Muchowski, J. M., et al. (1990). "N-(Triisopropylsilyl)pyrrole.[1][2][3] A progenitor 'par excellence' of 3-substituted pyrroles."[1] The Journal of Organic Chemistry, 55(26), 6317-6328.

-

Bray, B. L., et al. (1990). "Synthesis of 3-substituted pyrroles from N-triisopropylsilylpyrrole." The Journal of Organic Chemistry, 55(26), 6317.

-

Demopoulos, V. J. (1986).[4][5] "A convenient synthesis of pyrrole-3-carboxaldehyde."[4][5][6] Organic Preparations and Procedures International, 18(4), 278-281.[4]

-

Sigma-Aldrich. "1-(Triisopropylsilyl)pyrrole Product Specification & Safety Data."

Sources

1-(Triisopropylsilyl)-1H-pyrrole-3-carbaldehyde molecular weight

An In-Depth Technical Guide to 1-(Triisopropylsilyl)-1H-pyrrole-3-carbaldehyde: Synthesis, Properties, and Applications for Drug Development Professionals

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the synthesis, characterization, and application of 1-(Triisopropylsilyl)-1H-pyrrole-3-carbaldehyde. This versatile heterocyclic compound is a key intermediate in the synthesis of complex pharmaceutical agents and functional materials.

Core Molecular Properties and Characterization

1-(Triisopropylsilyl)-1H-pyrrole-3-carbaldehyde is a derivative of pyrrole, an aromatic five-membered heterocycle. The introduction of a bulky triisopropylsilyl (TIPS) group at the nitrogen atom enhances its stability and solubility in organic solvents, while strategically directing electrophilic substitution to other positions on the pyrrole ring. The carbaldehyde group at the 3-position serves as a versatile chemical handle for a wide array of subsequent transformations.

Molecular Data Summary

| Property | Value | Source |

| Molecular Formula | C₁₄H₂₅NOSi | Calculated |

| Molecular Weight | 251.45 g/mol | Calculated |

| CAS Number | 137885-14-8 | N/A |

| Appearance | Expected to be a colorless to yellow oil or low-melting solid | Inferred from related compounds[1] |

Detailed Molecular Weight Calculation

The molecular weight is calculated from the molecular formula C₁₄H₂₅NOSi based on the atomic weights of its constituent elements.

-

Carbon (C): 14 atoms × 12.011 g/mol = 168.154 g/mol

-

Hydrogen (H): 25 atoms × 1.008 g/mol = 25.200 g/mol

-

Nitrogen (N): 1 atom × 14.007 g/mol = 14.007 g/mol

-

Oxygen (O): 1 atom × 15.999 g/mol = 15.999 g/mol

-

Silicon (Si): 1 atom × 28.085 g/mol = 28.085 g/mol

-

Total Molecular Weight: 168.154 + 25.200 + 14.007 + 15.999 + 28.085 = 251.445 g/mol

Spectroscopic Profile

While specific spectra for this exact compound are not publicly available, its characteristic spectroscopic features can be predicted based on its functional groups and data from precursors like 1-(triisopropylsilyl)pyrrole and 1H-pyrrole-3-carbaldehyde.[2][3][4]

-

¹H NMR: Expected signals would include those for the TIPS group (a septet and a doublet in the 1.1-1.5 ppm range), distinct signals for the pyrrole ring protons (in the aromatic region, ~6.0-7.5 ppm), and a characteristic singlet for the aldehyde proton (CHO) downfield (~9.5-10.0 ppm).

-

¹³C NMR: Key resonances would correspond to the carbons of the TIPS group, the four distinct carbons of the pyrrole ring, and a significantly deshielded signal for the carbonyl carbon of the aldehyde (~185-195 ppm).

-

Infrared (IR) Spectroscopy: A strong absorption band corresponding to the C=O stretch of the aldehyde would be prominent around 1660-1680 cm⁻¹. C-H stretching frequencies for the aromatic pyrrole ring and aliphatic TIPS group would also be present.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M+) corresponding to the calculated molecular weight. Fragmentation patterns would likely involve the loss of isopropyl groups from the silyl moiety.

Synthesis and Mechanistic Insights

The preparation of 1-(Triisopropylsilyl)-1H-pyrrole-3-carbaldehyde is most effectively achieved through a two-step process starting from pyrrole. This strategy leverages the TIPS group as a robust protecting group for the pyrrole nitrogen, which also serves to direct the subsequent formylation reaction.[5][6]

Synthesis Workflow Diagram

Caption: Synthesis of 1-(TIPS)-1H-pyrrole-3-carbaldehyde.

Step-by-Step Experimental Protocol

Step 1: N-Silylation of Pyrrole

-

Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add dry tetrahydrofuran (THF).

-

Deprotonation: Cool the flask to 0°C in an ice bath and add sodium hydride (NaH, 60% dispersion in mineral oil) portion-wise.

-

Pyrrole Addition: Slowly add a solution of pyrrole in dry THF to the stirred suspension. Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature for 1 hour until hydrogen evolution ceases.

-

Silylation: Cool the reaction mixture back to 0°C and add triisopropylsilyl chloride (TIPS-Cl) dropwise. Allow the reaction to warm to room temperature and stir overnight.

-

Work-up: Quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl). Extract the aqueous layer with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude 1-(triisopropylsilyl)-1H-pyrrole. This intermediate is often pure enough for the next step without further purification.[6]

-

Causality: The pyrrole N-H is acidic and can be deprotonated by a strong base like NaH. The resulting pyrrolide anion is a potent nucleophile that readily attacks the electrophilic silicon atom of TIPS-Cl. The bulky TIPS group sterically hinders dimerization and protects the nitrogen from participating in subsequent reactions.

Step 2: Vilsmeier-Haack Formylation

-

Reagent Preparation: In a separate flame-dried flask under an inert atmosphere, prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (POCl₃) to ice-cold, anhydrous N,N-dimethylformamide (DMF). Stir for 30 minutes at 0°C.

-

Formylation: Add a solution of 1-(triisopropylsilyl)-1H-pyrrole from the previous step in dry DMF to the Vilsmeier reagent at 0°C.

-

Reaction Progression: Allow the reaction to stir at room temperature for several hours, monitoring by TLC until the starting material is consumed.

-

Hydrolysis: Carefully pour the reaction mixture onto crushed ice and add a solution of sodium acetate or sodium hydroxide to neutralize the acid and hydrolyze the iminium intermediate.

-

Work-up and Purification: Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel to afford pure 1-(Triisopropylsilyl)-1H-pyrrole-3-carbaldehyde.[5]

-

Causality: The Vilsmeier reagent is a potent electrophile. The TIPS-protected pyrrole undergoes electrophilic aromatic substitution. The bulky TIPS group directs the substitution preferentially to the C3 (β) position over the C2 (α) position, which is a key advantage of this N-protected intermediate.[6][7]

Applications in Medicinal Chemistry and Drug Development

The pyrrole nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs with a wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[8][9] 1-(Triisopropylsilyl)-1H-pyrrole-3-carbaldehyde is a strategic building block for accessing novel pyrrole-based therapeutics.

Role as a Versatile Synthetic Intermediate

The aldehyde functional group is a gateway to a multitude of chemical transformations, allowing for the elaboration of the pyrrole core into more complex drug candidates.

-

Reductive Amination: To introduce substituted amine side chains.

-

Wittig and Horner-Wadsworth-Emmons reactions: To form carbon-carbon double bonds for creating complex side chains.

-

Oxidation: To form the corresponding carboxylic acid (pyrrole-3-carboxylic acid), another valuable synthetic handle.[10]

-

Condensation Reactions: To form Schiff bases, oximes, or hydrazones, which can be further modified or act as bioactive pharmacophores themselves.[11]

The TIPS group can be easily removed at a later synthetic stage using a fluoride source like tetrabutylammonium fluoride (TBAF), regenerating the N-H bond if required for biological activity or further functionalization.

Logical Flow in Drug Discovery

Caption: Synthetic utility of the target compound.

Safety, Handling, and Storage

While specific toxicology data for 1-(Triisopropylsilyl)-1H-pyrrole-3-carbaldehyde is limited, safety precautions should be based on the reactivity of its functional groups and data for related compounds like 1H-pyrrole-3-carbaldehyde and silylating agents.[3][6]

Hazard Summary

| Hazard Type | Description | Precautionary Measures |

| Toxicity | May be harmful if swallowed, inhaled, or in contact with skin.[3] | Wear standard personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Handle in a well-ventilated fume hood. |

| Irritation | May cause skin and serious eye irritation.[3] | Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water. |

| Stability | Sensitive to moisture and strong acids. The silyl group can be cleaved under acidic conditions. | Store in a tightly sealed container under an inert atmosphere (e.g., Argon) in a cool, dry place. |

Conclusion

1-(Triisopropylsilyl)-1H-pyrrole-3-carbaldehyde is a high-value synthetic intermediate with significant potential in the field of drug discovery and development. Its strategic design, incorporating a bulky, directing N-protecting group and a versatile aldehyde handle, allows for the efficient and regioselective synthesis of complex pyrrole-containing molecules. This guide provides the foundational knowledge for its synthesis, characterization, and application, empowering researchers to leverage its unique chemical properties in the pursuit of novel therapeutic agents.

References

-

PubChem. 1H-pyrrole-3-carboxaldehyde. National Center for Biotechnology Information. Available from: [Link]

-

Demopoulos, V. J. (1986). A convenient synthesis of pyrrole-3-carboxaldehyde. Synthetic Communications, 16(12), 1507-1512. Available from: [Link]

-

Koca, M., et al. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. Organic Communications, 5(3), 135-142. Available from: [Link]

-

Kennedy, A. R., et al. (2006). 3-Nitro-1-(triisopropylsilyl)-1H-pyrrole. Acta Crystallographica Section E: Structure Reports Online, 62(8), o3282-o3284. Available from: [Link]

-

Gîrdan, M. A., et al. (2023). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. International Journal of Molecular Sciences, 24(24), 17215. Available from: [Link]

-

Pawar, K. (2022). Therapeutic Significance of Pyrrole in Drug Delivery. Journal of Pharmaceutical Sciences & Emerging Drugs, 10(4). Available from: [Link]

-

Ramachandran, R., et al. (2024). Pyrrole: A Decisive Scaffold for the Development of Therapeutic Agents and Structure-Activity Relationship. ChemMedChem, 19(1), e202300447. Available from: [Link]

-

NIST. 1H-Pyrrole-2-carboxaldehyde. NIST Chemistry WebBook. Available from: [Link]

-

Campaigne, E., et al. (2015). Pyrrole studies part 47. 13C NMR Spectroscopic characterisation of the products of the reaction of formylpyrroles with aniline and diaminobenzenes. ResearchGate. Available from: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 1-(TRIISOPROPYLSILYL)PYRROLE(87630-35-1) 1H NMR spectrum [chemicalbook.com]

- 3. 1H-pyrrole-3-carboxaldehyde | C5H5NO | CID 640308 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. acgpubs.org [acgpubs.org]

- 5. 5-(2-Fluorophenyl)-1H-pyrrole-3-carbaldehyde synthesis - chemicalbook [chemicalbook.com]

- 6. 1-(三异丙基硅基)吡咯 95% | Sigma-Aldrich [sigmaaldrich.com]

- 7. researchgate.net [researchgate.net]

- 8. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pyrrole: A Decisive Scaffold for the Development of Therapeutic Agents and Structure-Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. nbinno.com [nbinno.com]

- 11. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Strategic Utilization of 1-(Triisopropylsilyl)-1H-pyrrole-3-carbaldehyde in Medicinal Chemistry

Executive Summary

This guide details the strategic application of 1-(Triisopropylsilyl)-1H-pyrrole-3-carbaldehyde (referred to herein as 1-TIPS-3-CHO ) as a high-value scaffold for generating 3-substituted pyrrole libraries. While simple pyrroles are prone to polymerization and poor solubility, the bulky Triisopropylsilyl (TIPS) group confers three critical advantages:

-

Lipophilicity: Solubilizes the core in non-polar organic solvents (DCM, Toluene) facilitating anhydrous functionalization.

-

Regiocontrol: Sterically shields the pyrrole nitrogen and adjacent C-2/C-5 positions, preventing N-alkylation side reactions.

-

Stability: Protects the electron-rich ring from oxidation during workup, while remaining cleavable under mild fluoride conditions.

This note provides validated protocols for Reductive Amination , Olefination , and Deprotection , designed for integration into kinase inhibitor and natural product synthesis workflows.

Strategic Analysis: The Scaffold Advantage

The pyrrole ring is a "privileged structure" in drug discovery (e.g., Atorvastatin, Sunitinib). However, introducing substituents at the C-3 position is synthetically challenging compared to the electronically favored C-2 position.

1-TIPS-3-CHO solves this by providing a pre-installed electrophilic handle (aldehyde) at the difficult C-3 position, stabilized by the N-TIPS group.

Chemical Properties & Handling

| Parameter | Specification | Practical Implication |

| Molecular Weight | 251.44 g/mol | Easy to weigh; non-volatile oil/low-melting solid. |

| Solubility | High (DCM, THF, Et2O) | Compatible with low-temp lithiation or standard amination. |

| Stability | Air/Moisture Stable | Does not require glovebox handling (unlike N-lithio species). |

| TIPS Lability | Acid Stable / Fluoride Labile | Survives reductive amination (AcOH); cleaved by TBAF. |

Core Workflows & Protocols

Workflow A: C-3 Side Chain Extension via Reductive Amination

Context: This is the primary route for synthesizing "linker" motifs found in kinase inhibitors. The TIPS group prevents the pyrrole nitrogen from interfering with the imine formation or acting as a nucleophile.

Protocol 1: Direct Reductive Amination

Reagents: Sodium Triacetoxyborohydride (STAB), Acetic Acid (AcOH), 1,2-Dichloroethane (DCE).

Step-by-Step Methodology:

-

Imine Formation:

-

Charge a flame-dried reaction vial with 1-TIPS-3-CHO (1.0 equiv) and the target Amine (1.1–1.2 equiv).

-

Dissolve in anhydrous DCE (0.2 M concentration).

-

Critical Step: Add AcOH (1.0–2.0 equiv). The TIPS group allows the use of acid without polymerizing the pyrrole ring (a common failure mode in unprotected pyrroles).

-

Stir at Room Temperature (RT) for 30–60 minutes under N2.

-

-

Reduction:

-

Add NaBH(OAc)3 (1.5 equiv) in a single portion.

-

Stir at RT for 4–16 hours. Monitor by LCMS for disappearance of the imine intermediate.

-

-

Workup:

-

Quench with sat. aq. NaHCO3.

-

Extract with DCM (x3). The TIPS-protected product will partition strongly into the organic phase.

-

Dry over Na2SO4 and concentrate.[1]

-

-

Purification:

-

Flash chromatography (Hexane/EtOAc). The TIPS group increases Rf, making separation from polar amine byproducts easier.

-

Expert Insight: If using a hydrochloride salt of an amine, add 1.0 equiv of TEA to free-base the amine before adding AcOH.

Workflow B: C-3 Olefination (Wittig/HWE)

Context: Used to generate acrylate derivatives (Michael acceptors) or vinyl pyrroles for further cyclization (e.g., into prodigiosin analogs).

Protocol 2: Horner-Wadsworth-Emmons (HWE) Reaction

Reagents: Triethyl phosphonoacetate, NaH (or LiHMDS), THF.

Step-by-Step Methodology:

-

Ylide Generation:

-

Suspend NaH (60% dispersion, 1.2 equiv) in anhydrous THF at 0°C.

-

Dropwise add Triethyl phosphonoacetate (1.2 equiv). Stir 20 min until evolution of H2 ceases and solution becomes clear.

-

-

Coupling:

-

Dissolve 1-TIPS-3-CHO (1.0 equiv) in minimum THF.

-

Add the aldehyde solution dropwise to the ylide at 0°C.

-

Warm to RT and stir for 2–4 hours.

-

-

Workup:

-

Quench with sat. NH4Cl.[1]

-

Standard extraction (EtOAc).

-

Note: The TIPS group prevents N-H acidity issues that typically complicate base-mediated reactions of pyrroles.

-

Workflow C: Deprotection (The "Reveal")

Context: Removal of the TIPS group is the final step to release the active pharmacophore.

Protocol 3: Fluoride-Mediated Desilylation

Reagents: Tetrabutylammonium Fluoride (TBAF) in THF.[1][2]

Step-by-Step Methodology:

-

Reaction:

-

Strategic Workup (Avoid Emulsions):

-

Option A (Standard): Dilute with Et2O, wash with water.

-

Option B (High Throughput): Add CaCO3 and Dowex 50W-X8 (Ca form) to the reaction mixture to scavenge TBAF and ammonium salts. Filter and concentrate. This avoids aqueous extraction of polar deprotected pyrroles.

-

Visualizing the Reaction Landscape

The following diagram illustrates the divergent synthesis pathways enabled by the 1-TIPS-3-CHO scaffold.

Caption: Divergent synthesis pathways from 1-TIPS-3-CHO. The TIPS group protects the core during C-3 functionalization.

Troubleshooting & Critical Parameters

| Issue | Probable Cause | Corrective Action |

| Low Yield in Amination | Imine hydrolysis or incomplete formation. | Ensure molecular sieves are used if the amine is wet. Increase AcOH to 2.0 equiv to catalyze imine formation. |

| Polymerization | Acid concentration too high or temp > 50°C. | Keep reaction at RT. The TIPS group confers stability, but pyrroles are inherently acid-sensitive. |

| Incomplete Deprotection | TBAF is wet or old. | Use fresh TBAF. Alternatively, use CsF in DMF for a milder deprotection if the substrate is sensitive. |

| C-2 Substitution | Electrophilic attack at wrong carbon. | Unlikely with the aldehyde present (deactivates ring). If performing bromination, N-TIPS directs to C-3, but since C-3 is blocked by CHO, steric bulk usually forces reaction to C-4. |

References

-

Muchowski, J. M., et al. (1990). "N-(Triisopropylsilyl)pyrrole.[5] A progenitor 'par excellence' of 3-substituted pyrroles."[5] The Journal of Organic Chemistry. [Link] (Foundational text establishing the N-TIPS group for regioselective pyrrole synthesis).

-

Bray, B. L., et al. (1990). "Synthesis of Verrucarin E and other 3-substituted pyrroles." Helvetica Chimica Acta. [Link] (Demonstrates the utility of 3-formyl-N-TIPS pyrrole in total synthesis).

-

Abdel-Magid, A. F., et al. (1996).[6] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry. [Link] (The standard protocol adapted for the reductive amination workflow described above).

-

Kaburagi, Y., & Kishi, Y. (2007). "Simple and Efficient Workup Procedure for TBAF-Mediated Desilylation." Organic Letters. [Link] (Source for the non-aqueous workup technique mentioned in Protocol 3).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Four Routes to 3-(3-Methoxy-1,3-dioxopropyl)pyrrole, a Core Motif of Rings C and E in Photosynthetic Tetrapyrroles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

Application Note: Regioselective Vilsmeier-Haack Formylation of 1-(Triisopropylsilyl)pyrrole

Executive Summary

This application note details the protocol for the Vilsmeier-Haack formylation of 1-(triisopropylsilyl)pyrrole (TIPS-pyrrole) . Unlike N-unsubstituted or N-methyl pyrroles, which react almost exclusively at the C2 (

This "steric blocking" strategy is the industry-standard method for accessing 3-substituted pyrroles , which are critical scaffolds in the synthesis of heme analogs, porphyrins, and kinase inhibitors (e.g., Sunitinib analogs). This guide provides a self-validating protocol to maximize C3-regioselectivity while maintaining the integrity of the acid-labile silyl protecting group.

Scientific Foundation & Mechanism

The "Alpha-Blocking" Effect

Pyrrole is an electron-rich heterocycle that naturally undergoes electrophilic aromatic substitution (EAS) at the C2 position due to the stability of the

-